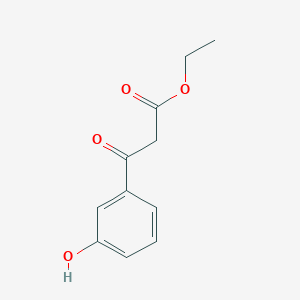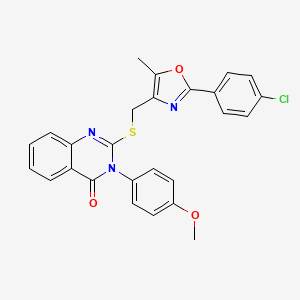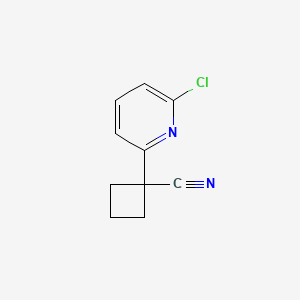
1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile
説明
1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C10H9ClN2. It has a molecular weight of 192.65 . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclobutane ring attached to a carbonitrile group and a 6-chloropyridin-2-yl group . The InChI Key for this compound is not provided in the available sources .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . The boiling point and other physical and chemical properties are not provided in the available sources .科学的研究の応用
Photodegradation Studies
1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile, as a derivative of 2-Chloropyridine, has been studied in the context of photodegradation in aqueous solutions. The research highlights the formation and identification of intermediate products during photolytic treatment, along with their genotoxic effects on human lymphocytes. This study contributes to understanding the environmental impact and transformation of chloropyridine derivatives (Skoutelis et al., 2017).
Antiviral Activity
Research has been conducted on the synthesis and reactions of derivatives related to 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile, examining their antiviral properties. This includes exploring the structural formation and biological assessment of these compounds, providing insights into their potential use in antiviral therapy (Attaby et al., 2007).
Chemical Reactions and Molecular Characterization
Studies have also focused on the reactions and molecular characteristics of compounds similar to 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile. This includes understanding their reaction with various reagents, elucidating their chemical structures, and evaluating their properties through different spectroscopic techniques (Oda et al., 1999).
Fluorescent Probes for Mercury Ion
Research involving derivatives of 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile has led to the development of efficient fluorescent probes for detecting mercury ions. This application is particularly important in environmental monitoring and analytical chemistry (Shao et al., 2011).
Synthesis and Optical Properties
The synthesis of novel compounds related to 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile and their optical properties have been investigated. This research contributes to the development of new materials with potential applications in optoelectronics and photonics (Zedan et al., 2020).
Safety and Hazards
The safety information available indicates that this compound should be handled with care. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and avoiding contact with air and water due to potential violent reactions and possible flash fire . The compound should be stored under inert gas and protected from moisture . The container should be kept tightly closed .
特性
IUPAC Name |
1-(6-chloropyridin-2-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-9-4-1-3-8(13-9)10(7-12)5-2-6-10/h1,3-4H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPUUAIHPSDYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2958618.png)
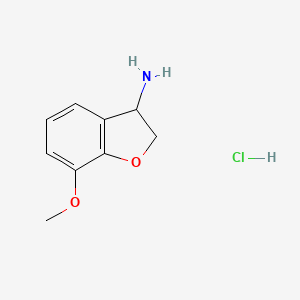
![2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958620.png)
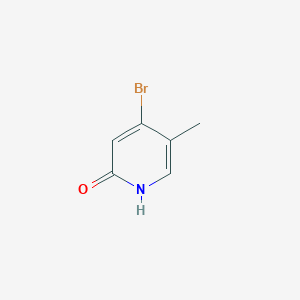

![N-(3,4-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2958627.png)
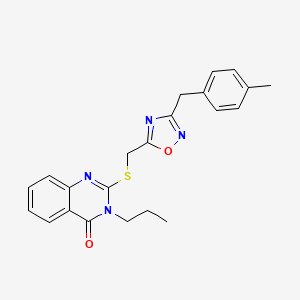
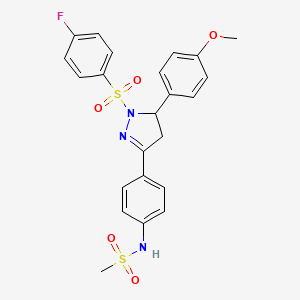
![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958630.png)
![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2958631.png)

